Thalmethine, O-methyl-

説明

Contextualization of Bisbenzylisoquinoline Alkaloids in Pharmacological Research

Bisbenzylisoquinoline alkaloids (BIAs) represent a significant class of plant-derived specialized metabolites, with approximately 2,500 known structures. nih.gov Many of these compounds have been exploited for their medicinal properties for centuries and continue to be a focus of pharmacological research. nih.gov This diverse group of alkaloids exhibits a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiarrhythmic properties. nih.gov

The structural foundation of BIAs consists of two benzylisoquinoline units, which can be linked in various ways, leading to considerable structural diversity. This structural complexity has made them a rich source for drug discovery, with compounds like dauricine (B190908) being recognized as an effective calcium channel blocker and antiarrhythmic agent. nih.gov The pharmacological potential of bisbenzylisoquinoline alkaloids has spurred research into their biosynthesis, with metabolic engineering in yeast emerging as a promising avenue for the production of these valuable compounds. nih.gov

Overview of the Thalictrum Genus as a Source of Bioactive Secondary Metabolites

The genus Thalictrum, belonging to the Ranunculaceae family, comprises approximately 120 to 200 species of perennial herbs, commonly known as meadow-rues. These plants are distributed throughout temperate regions and have been a subject of interest in traditional medicine and phytochemical research. The Thalictrum genus is a well-established source of a diverse array of bioactive secondary metabolites.

While these plants produce various classes of compounds, they are particularly renowned for being a rich source of alkaloids. To date, 178 different types of alkaloids have been reported from Thalictrum species. Among these, bisbenzylisoquinoline alkaloids are a prominent group. The pharmacological significance of the genus is underscored by the various biological activities reported for its extracts and isolated compounds, including antitumor, antimicrobial, and hypotensive effects.

Significance of O-Methylthalmethine in Alkaloid Chemistry and Biological Investigations

O-Methylthalmethine is a specific bisbenzylisoquinoline alkaloid that has been isolated from species within the Thalictrum genus, including Thalictrum minus var. minus and Thalictrum revolutum. Its presence within this genus highlights the biosynthetic diversity of these plants in producing complex alkaloidal structures.

From a biological investigation standpoint, O-Methylthalmethine has demonstrated notable antimicrobial activity. Specifically, studies have shown that O-Methylthalmethine is active against Mycobacterium smegmatis. This finding is significant as Mycobacterium smegmatis is often used as a non-pathogenic model organism for Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This suggests a potential area for further investigation into the antimycobacterial properties of O-Methylthalmethine.

Scope and Objectives of the Comprehensive Research Compendium on O-Methylthalmethine

This article aims to provide a focused and comprehensive overview of the chemical compound O-Methylthalmethine. The primary objective is to consolidate the available scientific information regarding its chemical properties and biological activities, based on existing research findings. The scope of this compendium is strictly limited to the presentation of factual data concerning O-Methylthalmethine.

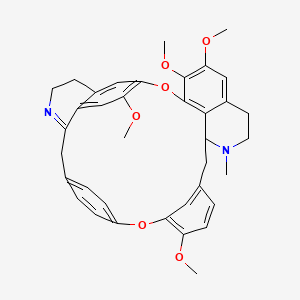

Structure

3D Structure

特性

CAS番号 |

5979-99-7 |

|---|---|

分子式 |

C37H38N2O6 |

分子量 |

606.7 g/mol |

IUPAC名 |

10,14,15,26-tetramethoxy-20-methyl-12,28-dioxa-4,20-diazaheptacyclo[27.2.2.17,11.113,17.123,27.03,8.021,35]hexatriaconta-1(31),3,7(36),8,10,13(35),14,16,23(34),24,26,29,32-tridecaene |

InChI |

InChI=1S/C37H38N2O6/c1-39-15-13-25-20-34(42-4)36(43-5)37-35(25)29(39)17-23-8-11-30(40-2)32(18-23)44-26-9-6-22(7-10-26)16-28-27-21-31(41-3)33(45-37)19-24(27)12-14-38-28/h6-11,18-21,29H,12-17H2,1-5H3 |

InChIキー |

KWMNYKFCHLBZBH-UHFFFAOYSA-N |

正規SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(C=C76)OC)O3)C=C5)OC)OC |

製品の起源 |

United States |

Phytochemical Occurrence and Isolation of O Methylthalmethine

Botanical Sources and Geographic Distribution within the Thalictrum Genus

The presence of O-Methylthalmethine is a significant chemotaxonomic marker in the Thalictrum genus. Its distribution has been documented across various species, often with varying concentrations depending on the specific variety, geographical location, and plant organ.

Identification in Thalictrum minus Varieties

Thalictrum minus, commonly known as the lesser meadow-rue, is a species with a wide distribution across Europe, Northwest Africa, Yemen, Ethiopia, South Africa, Southwest Asia, and Siberia. wikipedia.org This species exhibits considerable morphological and chemical diversity, leading to the classification of several subspecies and varieties. gbif.org O-Methylthalmethine has been successfully isolated from different varieties of T. minus, highlighting its significance within this particular species complex. The plant typically grows in habitats such as sand dunes, coastal rocks, and calcareous grasslands. wikipedia.org

The following table summarizes some of the identified varieties of Thalictrum minus:

| Variety/Subspecies | Common Name | Native Range |

| Thalictrum minus var. minus L. | Lesser Meadow-rue | Europe, Northwest Africa, Southwest Asia, Siberia wikipedia.org |

| Thalictrum minus 'Adiantifolium' | Adiantum-leaved Meadow Rue | Not specified, cultivated variety rhs.org.uk |

Presence in Other Thalictrum Species

Beyond T. minus, O-Methylthalmethine has been identified in other species of the Thalictrum genus. Research has confirmed its presence in Thalictrum revolutum, a species from which sixteen different alkaloids have been characterized. nih.gov Another species, Thalictrum simplex, a perennial native to temperate Eurasia, is also a known source of this compound. missouribotanicalgarden.orgwikipedia.org The identification of O-Methylthalmethine across these different species underscores its widespread, yet specific, occurrence within the genus.

| Species | Common Name | Native Range |

| Thalictrum revolutum | Waxyleaf Meadow-rue | Not specified in provided context |

| Thalictrum simplex | Simple Meadow-rue | Temperate Eurasia wikipedia.org |

Localization within Specific Plant Organs

The concentration of O-Methylthalmethine is not uniform throughout the plant. Studies have shown that the alkaloid is localized in specific organs, with the roots and aerial parts being the primary sites of accumulation. For instance, the roots of Thalictrum angustifolium have been a source for the isolation of O-methylthalicberine, a related alkaloid. nih.gov The aerial parts of T. reniforme and T. neurocarpum have also been analyzed for their bioactive alkaloid content. plantsjournal.com This differential distribution is a critical factor in determining the most suitable plant material for extraction.

Methodologies for Extraction and Purification of O-Methylthalmethine from Plant Matrices

The isolation of O-Methylthalmethine from its natural sources involves a multi-step process that begins with extraction from the plant material, followed by purification to obtain the pure compound.

Solvent Extraction Protocols

The initial step in isolating O-Methylthalmethine is the extraction of total alkaloids from the plant matrix. A common method involves the use of polar solvents like methanol (B129727) or ethanol. google.comlifeasible.com An alternative approach utilizes an acidic aqueous solution, such as dilute hydrochloric acid, to extract the alkaloids as their salts. google.comjiwaji.edu The choice of solvent is crucial and depends on the chemical nature of the alkaloids and the presence of other phytochemicals in the plant material. For example, a method for extracting total alkaloids from Thalictrum plants involves percolation with a 0.5-5% hydrochloric acid solution. google.com

Chromatographic Separation Techniques

Following the initial extraction, the crude extract, which contains a mixture of alkaloids and other plant constituents, undergoes a series of chromatographic separations to isolate O-Methylthalmethine. column-chromatography.com Column chromatography is a widely used technique for the large-scale separation of alkaloids. column-chromatography.com The selection of the stationary phase, such as silica (B1680970) gel or alumina, and the mobile phase is critical for achieving effective separation. column-chromatography.comresearchgate.net

Thin-Layer Chromatography (TLC) is another valuable tool, often used for the rapid analysis of fractions from column chromatography and for the identification of individual alkaloids by comparing their retention factors (Rf values) with those of known standards. nih.gov High-Performance Liquid Chromatography (HPLC) offers a more advanced and efficient method for both the quantification and purification of alkaloids, providing higher resolution and sensitivity. plantsjournal.comresearchgate.net

A patented method for extracting total alkaloids from Thalictrum plants details a process that includes ultrafiltration, nanofiltration, and macroporous resin column chromatography, followed by crystallization and recrystallization to obtain the purified alkaloids. google.com

Co-isolation with Structurally Related Bisbenzylisoquinoline and Monomeric Isoquinoline (B145761) Alkaloids

The phytochemical investigation of various Thalictrum species has revealed a consistent pattern of co-occurrence of structurally related alkaloids. O-Methylthalmethine and its analogs are frequently isolated alongside other bisbenzylisoquinoline and monomeric isoquinoline alkaloids from the same plant sources. This co-habitation within the plant's tissues provides valuable chemotaxonomic insights and suggests a common biosynthetic origin for these complex molecules.

Detailed analysis of the alkaloidal fractions of Thalictrum species has led to the identification of a diverse array of compounds. For instance, research on the roots of Thalictrum faberi has resulted in the isolation and characterization of several bisbenzylisoquinoline alkaloids. nih.govthieme-connect.com Among these, O-Methylthalicberine was identified, a compound closely related to O-Methylthalmethine. nih.govthieme-connect.com

The genus Thalictrum, belonging to the Ranunculaceae family, is well-documented for its rich production of benzylisoquinoline alkaloids. wikipedia.orgresearchgate.net These include not only the dimeric bisbenzylisoquinolines but also their monomeric precursors and other related alkaloid types such as aporphines and protoberberines. researchgate.net The presence of such a wide spectrum of related alkaloids within a single plant or even a specific plant part underscores the intricate and interconnected biosynthetic pathways operating within these species.

The co-isolation of O-Methylthalmethine with alkaloids like thalmethine (B14170308), thalicberine, and O-methylthalicberine is a recurring theme in the phytochemical study of Thalictrum. This phenomenon is not merely coincidental but is indicative of shared enzymatic machinery responsible for their formation from common precursors, likely derived from the amino acid tyrosine. The structural similarities between these co-isolated alkaloids often present significant challenges in their separation and purification, necessitating the use of advanced chromatographic techniques.

The following table summarizes the co-isolation of O-Methylthalmethine and related alkaloids from a representative Thalictrum species.

Table 1: Co-isolation of O-Methylthalmethine and Related Alkaloids from Thalictrum faberi

| Compound Name | Alkaloid Class | Plant Part |

| O-Methylthalicberine | Bisbenzylisoquinoline | Roots |

| O-Methylthalibrine | Bisbenzylisoquinoline | Roots |

| Thaligosine | Bisbenzylisoquinoline | Roots |

| Thalrugosidine | Bisbenzylisoquinoline | Roots |

| Pallidine | Monomeric Isoquinoline | Roots |

Data sourced from phytochemical studies on Thalictrum faberi. nih.govthieme-connect.com

The study of these co-occurring alkaloids provides a more comprehensive understanding of the chemical profile of medicinal plants like those in the Thalictrum genus. It also opens avenues for exploring the potential synergistic or additive pharmacological effects of these naturally co-existing compounds.

Advanced Structural Elucidation and Stereochemical Analysis

Spectroscopic Techniques for Comprehensive Structural Determination

The definitive structure of O-methylthalmethine, a bisbenzylisoquinoline alkaloid, has been established through the synergistic application of several advanced spectroscopic techniques. These methods provide a detailed map of the molecule's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the intricate carbon-hydrogen framework of organic molecules. For O-methylthalmethine, a combination of one- and two-dimensional NMR experiments has been pivotal in assigning the chemical shifts of its numerous protons and carbons.

Complementing the proton data, the ¹³C NMR spectrum provides a count of the unique carbon atoms in O-methylthalmethine, consistent with its molecular formula. The chemical shifts of these carbons offer insights into their electronic environment, distinguishing between sp²-hybridized aromatic and sp³-hybridized aliphatic carbons. The signals for the methoxy (B1213986) (O-CH₃) and N-methyl (N-CH₃) carbons appear in their characteristic upfield regions. As with the proton data, a comprehensive public database of all ¹³C chemical shifts for this specific compound is not available.

To unravel the complex spin systems and establish the connectivity within the O-methylthalmethine molecule, a suite of two-dimensional NMR experiments is typically employed. These include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, allowing for the tracing of adjacent protons within the same spin system, which is essential for assigning protons on the isoquinoline (B145761) and benzyl (B1604629) moieties.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful method for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds apart. These correlations are critical for piecing together the different fragments of the molecule, such as connecting the benzyl and isoquinoline units through the ether linkages.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and the relative orientation of the different parts of the molecule.

While the specific correlations for O-methylthalmethine are not detailed in general literature, the application of these techniques is standard practice for the structural elucidation of such complex alkaloids. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular formula of a compound. For O-methylthalmethine, HRMS analysis provides an exact mass measurement, which has been reported to be 606.2730. ethernet.edu.et This experimental value is in excellent agreement with the calculated theoretical mass for the molecular formula C₃₇H₃₈N₂O₆, providing unambiguous confirmation of the elemental composition of the molecule.

Table 1: High-Resolution Mass Spectrometry Data for O-methylthalmethine

| Parameter | Value | Reference |

| Molecular Formula | C₃₇H₃₈N₂O₆ | ethernet.edu.et |

| Calculated Mass | 606.2730 | - |

| Measured Mass | 606.2730 | ethernet.edu.et |

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. While a detailed IR spectrum for O-methylthalmethine is not widely published, the spectrum would be expected to show characteristic absorption bands for C-H stretching in aromatic and aliphatic regions, C=C stretching of the aromatic rings, C-O stretching of the ether and methoxy groups, and C-N stretching of the amine functionalities. This information, while less detailed than NMR data, provides valuable confirmation of the functional groups within the molecule.

Electronic Absorption Spectroscopy (e.g., Ultraviolet-Visible Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used in the initial characterization of bisbenzylisoquinoline alkaloids. taylorandfrancis.comlibretexts.org The absorption of UV light by these molecules corresponds to the excitation of electrons from lower to higher energy molecular orbitals. acs.org The resulting spectrum is characteristic of the chromophores present in the molecule. taylorandfrancis.com

For bisbenzylisoquinoline alkaloids, the primary chromophore is the substituted tetrahydroisoquinoline and benzyl ring system. acs.org These compounds typically exhibit two main absorption bands in the UV region. The first is a strong absorption band around 200-240 nm, and the second is a broader, less intense band that appears around 280-290 nm. acs.org This latter absorption is characteristic of the benzylisoquinoline skeleton and is useful for identifying compounds of this class during isolation and purification processes, such as in HPLC analysis with UV detection. nih.gov The exact position and intensity (molar absorptivity, ε) of these peaks can be influenced by the substitution pattern on the aromatic rings and the nature of the linkages between the two monomeric units.

Table 1: Representative UV Absorption Data for Bisbenzylisoquinoline Alkaloids This table presents typical data for the compound class, as specific values for O-methylthalmethine were not found in the reviewed literature.

| Wavelength (λmax) | Molar Absorptivity (ε) | Associated Transition |

|---|---|---|

| ~ 285 nm | ~ 4,000 - 8,000 M⁻¹cm⁻¹ | π → π* (Benzoyl system) |

| ~ 230 nm | ~ 20,000 - 60,000 M⁻¹cm⁻¹ | π → π* (Isoquinoline system) |

Stereochemical Assignment and Conformational Dynamics

The complex three-dimensional structure of bisbenzylisoquinoline alkaloids presents significant challenges in stereochemical analysis. These molecules contain multiple stereocenters and can exhibit conformational isomerism, all of which must be unambiguously determined.

Analysis of Regiostereoisomeric Forms in Bisbenzylisoquinoline Alkaloids

Bisbenzylisoquinoline alkaloids are dimers of benzylisoquinoline units, and their structural diversity arises from the different ways these units can be linked. wikipedia.orgnih.gov The term "regiostereoisomerism" refers to isomers that have the same molecular formula and connectivity of the basic units but differ in the position of the linkages between them. These linkages are typically diaryl ether bonds, and occasionally C-C bonds. wikipedia.org

The classification of these alkaloids is often based on the connection points, described as "head" (the tetrahydroisoquinoline part) and "tail" (the benzyl part). wikipedia.org Common linkage types include head-to-tail, head-to-head, and tail-to-tail. wikipedia.org The determination of this specific linkage pattern, a form of regioisomerism, is crucial for correct structure elucidation and is typically achieved through extensive 2D NMR experiments, such as HMBC and NOESY, which can show correlations between protons and carbons across the ether linkages. ird.fr

Conformational Flexibility and its Influence on Spectroscopic Signatures

Due to the presence of diaryl ether bonds, bisbenzylisoquinoline alkaloids are not rigid structures. They possess significant conformational flexibility, which allows them to exist as a mixture of different conformers (or atropisomers) in solution. ird.fr This flexibility means that the molecule can adopt various spatial arrangements, which can have a profound impact on its spectroscopic properties and biological activity.

Chiroptical Methods (e.g., Optical Rotation, Electronic Circular Dichroism)

Chiroptical methods are essential for studying the stereochemistry of chiral molecules like O-methylthalmethine. nih.gov These techniques rely on the differential interaction of chiral molecules with polarized light. encyclopedia.pub

Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. youtube.comlibretexts.org The direction (clockwise, dextrorotatory, (+) or counter-clockwise, levorotatory, (-)) and magnitude of the rotation are measured with a polarimeter. youtube.com The specific rotation, [α], is a standardized value that is characteristic of a specific enantiomer under defined conditions (concentration, path length, temperature, and wavelength). libretexts.orgmasterorganicchemistry.com For a pair of enantiomers, the specific rotation will have the same magnitude but opposite signs. youtube.com

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub An ECD spectrum provides much more structural information than a single optical rotation value. mdpi.com The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of the molecule's absolute configuration and conformation. nih.gov For complex, flexible molecules like bisbenzylisoquinoline alkaloids, the modern approach involves comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for different possible stereoisomers and their conformers. A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. mdpi.com

Table 2: Principles of Chiroptical Methods in Stereochemical Analysis

| Technique | Principle | Information Obtained |

|---|---|---|

| Optical Rotation | Measures the macroscopic rotation of plane-polarized light by a chiral sample. | Provides a single value ([α]) indicating the net direction and magnitude of rotation; helps distinguish between enantiomers. youtube.com |

| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left- and right-circularly polarized light as a function of wavelength. | Yields a full spectrum that is a sensitive fingerprint of the molecule's 3D structure, allowing for the determination of absolute configuration. nih.govencyclopedia.pub |

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the most powerful and definitive method for determining the complete three-dimensional structure of a molecule, including its absolute configuration. wikipedia.orgnih.gov The technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. libretexts.org

This analysis yields a detailed electron density map, from which the precise position of every atom in the molecule can be determined. nih.gov For chiral molecules from a non-racemic source, a specialized technique involving the analysis of anomalous dispersion effects (Bijvoet scattering) allows for the unambiguous determination of the absolute configuration of all stereocenters. dartmouth.edu The primary limitation of this method is the requirement to grow a high-quality single crystal of the compound, which can be a significant challenge for complex natural products. nih.gov To date, a published crystal structure for O-methylthalmethine has not been identified in the scientific literature.

Biosynthetic Pathways and Enzymatic Mechanisms

Elucidation of Putative Biosynthetic Routes to O-Methylthalmethine

The formation of a complex molecule like O-methylthalmethine is a multi-step process, beginning with simple precursors and involving a series of highly specific enzymatic reactions. The proposed biosynthetic route is built upon the well-established pathway of benzylisoquinoline alkaloids.

Methylation is a critical and recurring modification in the biosynthesis of specialized plant metabolites, including BIAs. nih.gov These reactions, catalyzed by methyltransferases, are responsible for much of the structural diversity seen in these compounds, often occurring in the final steps of the pathway to modify the alkaloid scaffold. researchgate.net The name "O-methylthalmethine" itself implies that it is a methylated derivative of a precursor molecule, thalmethine (B14170308). Thalmethine is a bisbenzylisoquinoline alkaloid with the chemical formula C₃₆H₃₆N₂O₆, possessing three methoxy (B1213986) groups and one phenolic hydroxyl group. nih.gov The biosynthesis of O-methylthalmethine is therefore logically concluded by the O-methylation of this final hydroxyl group on the thalmethine backbone.

This terminal methylation step is crucial as it can significantly alter the pharmacological properties of the final compound. The enzyme responsible would be an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT), which transfers a methyl group from the SAM cofactor to the hydroxyl group of thalmethine. nih.gov While the specific OMT that acts on thalmethine has not been isolated, studies on various BIA-producing plants, including those from the Ranunculales order, have characterized numerous OMTs with strict substrate and regioselectivity, supporting this putative final step. nih.govnih.gov

The fundamental building blocks of bisbenzylisoquinoline alkaloids are two monomeric benzylisoquinoline units, which themselves originate from the amino acid L-tyrosine. ontosight.airesearchgate.net The general isoquinoline (B145761) alkaloid pathway begins with the conversion of tyrosine to both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). The enzyme norcoclaurine synthase (NCS) then catalyzes the condensation of these two molecules to form (S)-norcoclaurine, the central precursor to virtually all BIAs. oup.com

Following a series of enzymatic steps involving O-methylation, N-methylation, and hydroxylation, (S)-norcoclaurine is converted into various monomeric benzylisoquinolines. For the synthesis of bisbenzylisoquinoline alkaloids like thalmethine, the key precursors are two N-methylated coclaurine (B195748) molecules. wikipedia.orgnih.gov Specifically, the formation of the related alkaloid berbamunine (B191780) involves the coupling of one molecule of (S)-N-methylcoclaurine and one molecule of (R)-N-methylcoclaurine. wikipedia.org It is highly probable that the biosynthesis of the thalmethine skeleton follows a similar logic, starting from two such benzylisoquinoline units derived from the core isoquinoline pathway.

Table 1: Precursor Molecules in the Biosynthesis of O-Methylthalmethine

| Precursor Molecule | Role in Pathway |

| L-Tyrosine | Primary amino acid precursor for the entire pathway. |

| Dopamine | Derived from tyrosine; provides the isoquinoline portion. |

| 4-Hydroxyphenylacetaldehyde (4-HPAA) | Derived from tyrosine; provides the benzyl (B1604629) portion. |

| (S)-Norcoclaurine | First benzylisoquinoline alkaloid formed by NCS. |

| (S)-N-Methylcoclaurine | Key monomeric unit for dimerization. |

| (R)-N-Methylcoclaurine | Key monomeric unit for dimerization. |

| Thalmethine | The direct bisbenzylisoquinoline precursor to O-methylthalmethine. |

Enzymatic Components and Mechanistic Steps in Alkaloid Biogenesis

The assembly of O-methylthalmethine relies on a sophisticated enzymatic toolkit, including methyltransferases for functional group modification and cytochrome P450 enzymes for the crucial ring-forming steps.

O-methyltransferases (OMTs) are a large family of enzymes that play a pivotal role in the diversification of BIAs. nih.govresearchgate.net They utilize S-adenosyl-L-methionine (SAM) as a methyl donor and typically exhibit high substrate specificity and regioselectivity, meaning they methylate specific hydroxyl groups on the alkaloid scaffold. nih.gov Based on their sequence and properties, plant OMTs are generally categorized into different classes. nih.gov

In the context of BIA biosynthesis, several OMTs have been characterized from various plant species. For instance, norcoclaurine 6-O-methyltransferase (6OMT) and 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) are key enzymes in the formation of the central intermediate (S)-reticuline. nih.govresearchgate.net The final step in O-methylthalmethine formation—the methylation of thalmethine—would be catalyzed by a specific, yet-to-be-identified OMT. Research into Thalictrum species has shown the presence of diverse alkaloids with different methylation patterns, pointing to a suite of OMTs with varied specificities. nih.gov Studies in Thalictrum tuberosum have even suggested that heterodimers of different OMTs might be involved in catalysis, expanding the potential for chemical diversification. nih.gov

The defining structural feature of a bisbenzylisoquinoline alkaloid is the linkage of two benzylisoquinoline monomers. This critical step, an oxidative C-O or C-C phenol (B47542) coupling reaction, is catalyzed by specialized cytochrome P450 monooxygenases (P450s). nih.govnih.gov These enzymes are key drivers of chemical diversification in alkaloid biosynthesis, responsible for the formation and rearrangement of complex molecular scaffolds. nih.gov

In the biosynthesis of many bisbenzylisoquinoline alkaloids, enzymes from the CYP80 family are responsible for this dimerization. A well-characterized example is berbamunine synthase (CYP80A1), which catalyzes the regio- and stereospecific coupling of (S)-N-methylcoclaurine and (R)-N-methylcoclaurine to form the ether bridge of berbamunine. wikipedia.orgnih.gov This enzyme is an oxidoreductase that uses NADPH and O₂ to facilitate the C-O phenol coupling. wikipedia.org The formation of the two ether linkages found in the thalmethine structure is almost certainly catalyzed by a similar CYP80-type enzyme. The specific regioselectivity of the coupling (i.e., which atoms on the two monomers are joined) determines the final core structure of the resulting bisbenzylisoquinoline alkaloid.

Table 2: Key Enzymes in the Putative Biosynthesis of O-Methylthalmethine

| Enzyme Type | Enzyme Name (Example) | Reaction Catalyzed | Role in Pathway |

| Lyase | Norcoclaurine Synthase (NCS) | Condensation of dopamine and 4-HPAA | Formation of the first BIA, (S)-norcoclaurine. |

| Methyltransferase | Norcoclaurine 6-O-methyltransferase (6OMT) | 6-O-methylation of (S)-norcoclaurine | Early modification of the BIA scaffold. |

| Methyltransferase | Coclaurine N-methyltransferase (CNMT) | N-methylation of coclaurine derivatives | Formation of N-methylated precursors for coupling. |

| Cytochrome P450 | Berbamunine Synthase (CYP80A1) | Oxidative C-O coupling of two benzylisoquinoline monomers | Formation of the core bisbenzylisoquinoline skeleton. |

| Methyltransferase | Thalmethine O-methyltransferase (Putative) | O-methylation of the final hydroxyl group on thalmethine | Final step to produce O-methylthalmethine. |

The biosynthesis of complex natural products like alkaloids is often a highly organized process within the plant cell. To increase efficiency and prevent the diffusion of potentially toxic or unstable intermediates, the enzymes of a pathway are often co-localized. This can involve the formation of multi-enzyme complexes, sometimes called "metabolons," which facilitate the direct transfer of intermediates from one active site to the next—a process known as substrate channeling. pnas.org

While the existence of metabolons has been proposed for various metabolic pathways, direct evidence for a stable complex involving all the enzymes for BIA biosynthesis is still emerging. Some studies have suggested that BIA biosynthetic enzymes are localized to specific cellular compartments, such as the endoplasmic reticulum and vesicles, which would facilitate the pathway without necessarily requiring a stable multi-enzyme complex. ontosight.ai For example, research on berberine (B55584) biosynthesis in E. coli showed that the enzymes reacted sequentially without forming a stable metabolon. pnas.org However, the biosynthesis and transport of alkaloids in plants like opium poppy are known to involve multiple, specialized cell types, indicating a high degree of spatial organization that ensures efficient production and sequestration. nih.gov It is plausible that the biosynthesis of O-methylthalmethine in Thalictrum is similarly organized, potentially involving transient enzyme interactions or localization to specific membrane domains to optimize the metabolic flux.

Molecular Biology and Omics Approaches to Biosynthetic Pathway Discovery

The elucidation of the biosynthetic pathway of complex specialized metabolites such as Thalmethine, O-methyl- has been significantly advanced by modern molecular biology and "omics" technologies. These approaches provide powerful tools to identify candidate genes and predict the functions of the enzymes they encode, moving from correlative studies to direct functional characterization.

Transcriptomic Analysis of Thalictrum Species for Gene Identification

Transcriptomic analysis, particularly through next-generation sequencing (NGS) technologies like RNA-Seq, has become a cornerstone for gene discovery in non-model organisms, including the diverse species of the genus Thalictrum. This approach involves sequencing the complete set of RNA transcripts in a specific tissue or at a particular developmental stage to generate a comprehensive snapshot of gene expression. For a plant like Thalictrum minus, known to produce Thalmethine, O-methyl-, transcriptomics offers a direct route to identifying the genes encoding the enzymes responsible for its synthesis.

The general strategy involves several key steps:

Tissue Selection and RNA Extraction: Researchers collect plant tissues where the target compound is most abundant. In the case of benzylisoquinoline alkaloids (BIAs), roots and rhizomes are often the primary sites of biosynthesis and accumulation. nih.gov

Sequencing and De Novo Assembly: The extracted RNA is converted to cDNA and sequenced. Since a reference genome is not always available for non-model species, the resulting sequence reads are assembled de novo to reconstruct a full set of expressed transcripts. frontiersin.org

Gene Annotation and Homology-Based Mining: The assembled transcripts are then annotated by comparing them against public databases of known protein sequences. To find genes involved in Thalmethine, O-methyl- biosynthesis, researchers use known BIA biosynthetic enzymes from other species, such as opium poppy (Papaver somniferum) or Coptis japonica, as query sequences in a process called homology-based mining. nih.govresearchgate.net

This methodology has been successfully applied to numerous species in the order Ranunculales, which includes Thalictrum. A large-scale study involving transcriptomic analysis of 20 BIA-producing plants generated extensive libraries of gene candidates. nih.govresearchgate.net These resources are invaluable for identifying orthologs in Thalictrum that could be involved in the specific chemical transformations leading to Thalmethine, O-methyl-.

Given that Thalmethine, O-methyl- is a bisbenzylisoquinoline alkaloid, its biosynthesis is expected to involve a series of specific enzymatic reactions, including hydroxylations, O-methylations, and oxidative coupling. Transcriptomic datasets from Thalictrum species allow for the identification of candidate genes encoding enzymes that catalyze these very steps. frontiersin.org For instance, O-methyltransferases (OMTs) are critical for the structural diversity of BIAs, and transcriptomic analyses have revealed a multitude of OMT candidates in related species. nih.govnih.gov By comparing the expression profiles of these candidate genes with the accumulation patterns of the alkaloids, researchers can prioritize genes for further functional characterization.

| Enzyme Family | Catalytic Function | Relevance to Thalmethine, O-methyl- Biosynthesis |

|---|---|---|

| Cytochrome P450 Monooxygenases (CYPs) | Hydroxylation, Oxidative Phenolic Coupling | Catalyze the formation of the core benzylisoquinoline structure and subsequent modifications. |

| O-Methyltransferases (OMTs) | Addition of a methyl group to a hydroxyl group | Crucial for the O-methylation patterns seen in Thalmethine, O-methyl-. |

| N-Methyltransferases (NMTs) | Addition of a methyl group to a nitrogen atom | Responsible for the N-methylation of the isoquinoline nitrogen atoms. |

| Berberine Bridge Enzyme (BBE)-like Oxidases | Oxidative C-C bond formation | Involved in forming key structural features in related alkaloids. |

| Norcoclaurine Synthase (NCS) | Condensation of dopamine and 4-hydroxyphenylacetaldehyde | Catalyzes the first committed step in the entire BIA pathway. oup.com |

Genomic Enzymology for Predicting Enzyme Functions in Metabolic Pathways

While transcriptomics provides a list of candidate genes, predicting their precise function is a significant challenge, especially within large and functionally diverse enzyme superfamilies. Genomic enzymology is an approach that integrates sequence, structure, and genomic context to predict enzyme function more accurately. nih.gov This strategy is particularly useful for dissecting complex metabolic pathways like that of Thalmethine, O-methyl-.

The core of genomic enzymology lies in leveraging large-scale sequence databases to understand the relationships within a protein family. nih.gov Tools such as sequence similarity networks (SSNs) are used to visualize sequence-function space. In an SSN, each node represents a protein sequence, and the lines (edges) between them represent their similarity. Sequences cluster together based on their similarity, and these clusters often correspond to groups of enzymes with the same function (isofunctional groups). nih.govresearchgate.net

For the discovery of enzymes in the Thalmethine, O-methyl- pathway, a researcher could take a candidate OMT sequence identified from Thalictrum transcriptomics and build an SSN with thousands of other plant OMTs. By including OMTs with experimentally verified functions, it's possible to predict whether the Thalictrum OMT is more likely to methylate a specific position on the benzylisoquinoline scaffold. nih.gov

Furthermore, genomic context, especially in prokaryotes and fungi, can provide clues to an enzyme's function. Genes for enzymes that are part of the same metabolic pathway are often located together in gene clusters or operons. nih.gov While less common in plants, synteny (conservation of gene order) can still offer predictive power. By analyzing the "genomic neighborhood" of an uncharacterized enzyme, one can hypothesize its role in a pathway alongside known enzymes.

The application of genomic enzymology to the Thalmethine, O-methyl- pathway would involve:

Identifying Candidate Enzymes: Using transcriptomic data from Thalictrum minus.

Sequence Similarity Network Analysis: Placing these candidates within a large network of related enzymes (e.g., CYPs or OMTs) to assign them to putative isofunctional groups. researchgate.net

Structural Modeling: Creating 3D models of the candidate enzymes to predict their substrate-binding pockets and compare them to enzymes with known functions.

Hypothesis Generation and Experimental Validation: Using the predictions to design focused experiments, such as expressing the candidate enzyme in a microbial host and testing its activity with predicted precursor molecules. nih.gov

This predictive power significantly reduces the time and effort required for functional characterization, accelerating the discovery of the complete biosynthetic pathway of valuable natural products like Thalmethine, O-methyl-. nih.gov

Synthetic Methodologies for O Methylthalmethine and Its Analogues

Strategies for Total Synthesis of O-Methylthalmethine

The total synthesis of O-methylthalmethine, while not extensively documented under this specific name, can be approached using well-established methods for the construction of the aporphine (B1220529) core. These strategies often involve the formation of a 1-benzylisoquinoline (B1618099) intermediate followed by intramolecular cyclization to create the characteristic tetracyclic framework.

Key retrosynthetic disconnections for the aporphine skeleton typically focus on the C-4a–C-4b and the C-6a–N bonds of the isoquinoline (B145761) core or the biaryl bond connecting the two aromatic rings. Classical methods for the formation of the aporphine ring system include the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by reduction, and the Pomeranz-Fritsch reaction.

More contemporary and powerful methods for the crucial C-C and C-N bond formations include:

Pschorr Cyclization: This reaction involves the intramolecular cyclization of a diazonium salt derived from a 2-amino-1-benzylisoquinoline precursor. The decomposition of the diazonium salt, often promoted by copper catalysis, leads to the formation of the biaryl bond and the aporphine skeleton.

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers a powerful toolkit of metal-catalyzed cross-coupling reactions that have been successfully applied to the synthesis of aporphine alkaloids. These include:

Ullmann Condensation: This copper-catalyzed reaction can be used to form the biaryl ether linkage present in some aporphine alkaloids or, in its intramolecular variant, the biaryl bond itself.

Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This is a highly versatile method for the formation of the key biaryl bond.

Heck Reaction: A palladium-catalyzed reaction of an alkene with an aryl halide or triflate, which can be employed to construct parts of the aporphine framework.

A general synthetic approach to an O-methylthalmethine-type structure would involve the synthesis of a substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) intermediate. This intermediate would then undergo an intramolecular cyclization, such as the Pschorr cyclization or a metal-catalyzed cross-coupling reaction, to furnish the aporphine core. Final functional group manipulations, such as O-methylation, would then yield the target molecule.

| Reaction Type | Key Transformation | Catalyst/Reagent | Typical Precursor |

| Pschorr Cyclization | Intramolecular aryl-aryl bond formation | NaNO₂, H⁺; Cu | 2-Amino-1-benzylisoquinoline |

| Suzuki Coupling | Inter- or intramolecular aryl-aryl bond formation | Pd catalyst, base | Aryl boronic acid and aryl halide |

| Ullmann Condensation | Intramolecular aryl-aryl bond formation | Cu catalyst | Dihalogenated biaryl precursor |

| Heck Reaction | Intramolecular C-C bond formation | Pd catalyst, base | Aryl halide and alkene |

Table 1: Key Total Synthesis Strategies for the Aporphine Core

Semisynthetic Approaches to O-Methylthalmethine from Related Alkaloids

Semisynthesis presents an attractive alternative to total synthesis, leveraging the structural complexity of naturally abundant alkaloids as starting materials. Various species of the genus Thalictrum, such as Thalictrum faberi, Thalictrum finetii, Thalictrum glandulosum, and Thalictrum foetidum, are known to produce a rich array of aporphine and related benzylisoquinoline alkaloids. nih.govresearchgate.netresearchgate.netthieme-connect.comnih.govnih.govnih.govpensoft.netwikipedia.orgnih.govresearchgate.netwikipedia.orgbethchatto.co.ukdancingoaks.comhessenhof.nlnih.gov

Alkaloids that could serve as potential precursors for O-methylthalmethine would possess the core aporphine skeleton and hydroxyl groups that can be selectively methylated. For instance, an alkaloid with a free phenolic hydroxyl group at the position corresponding to the methoxy (B1213986) group in O-methylthalmethine could be a suitable starting material.

The key chemical transformation in such a semisynthetic route would be O-methylation . This is typically achieved using a methylating agent in the presence of a base. Common reagents for this purpose include:

Methyl iodide (CH₃I) with a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Dimethyl sulfate (B86663) ((CH₃)₂SO₄) with a suitable base.

Diazomethane (CH₂N₂) , although this reagent is toxic and explosive, it can be effective for the methylation of phenols.

The choice of reagent and reaction conditions would depend on the specific structure of the precursor alkaloid and the desired selectivity of the methylation reaction.

| Precursor Alkaloid Type | Required Functional Group | Key Reaction | Reagent Example |

| Aporphine with phenolic -OH | Free hydroxyl group on the aromatic ring | O-Methylation | Methyl iodide (CH₃I) and K₂CO₃ |

| Proaporphine alkaloid | Suitable for rearrangement and methylation | Rearrangement/Methylation | Acid/Base and methylating agent |

Table 2: Potential Semisynthetic Routes to O-Methylthalmethine

Design and Synthesis of Structurally Modified Analogues

The synthesis of structurally modified analogues of O-methylthalmethine is crucial for exploring structure-activity relationships and developing new therapeutic agents. These modifications can involve changes to the substitution pattern on the aromatic rings, alterations to the stereochemistry, or modifications of the nitrogen-containing ring.

The synthetic strategies employed for creating these analogues are often based on the same principles as the total synthesis of the natural product itself, but with the introduction of variations in the starting materials or reagents.

Common structural modifications include:

Variation of Substituents on Aromatic Rings: By using differently substituted starting materials in the synthesis of the 1-benzylisoquinoline precursor, a wide range of analogues with different patterns of methoxy, hydroxy, or other functional groups can be prepared.

Modification of the Nitrogen Atom: The secondary amine in the tetrahydroisoquinoline ring can be N-alkylated with various alkyl halides to introduce different substituents on the nitrogen atom.

Stereochemical Variations: The aporphine core typically contains a stereocenter at position 6a. Enantioselective synthetic methods, such as asymmetric catalysis or the use of chiral auxiliaries, can be employed to prepare specific enantiomers of O-methylthalmethine and its analogues.

Ring-Modified Analogues: More complex modifications could involve the expansion or contraction of one of the rings in the aporphine skeleton, leading to novel heterocyclic systems.

The same powerful synthetic tools mentioned in the total synthesis section, such as metal-catalyzed cross-coupling reactions, provide the flexibility needed to construct a diverse library of analogues.

| Modification Type | Synthetic Strategy | Example of Reagent/Method |

| Aromatic Ring Substitution | Use of substituted starting materials | Substituted benzaldehydes and phenethylamines |

| N-Alkylation | Alkylation of the secondary amine | Alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide) |

| Stereocontrol | Asymmetric synthesis | Chiral catalysts (e.g., BINAP-metal complexes) |

| Skeletal Rearrangement | Ring expansion/contraction reactions | Diazomethane ring expansion, Beckmann rearrangement |

Table 3: Strategies for the Synthesis of O-Methylthalmethine Analogues

Development of Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis has emerged as a powerful and sustainable approach for the preparation of complex molecules like alkaloids. This strategy combines the selectivity and efficiency of enzymatic transformations with the versatility of traditional organic chemistry. While specific chemoenzymatic routes to O-methylthalmethine are not yet well-documented, the potential for their development is significant.

Enzymes could be employed for key steps in the synthesis, such as:

Stereoselective Reductions: Oxidoreductases, such as ketoreductases, can be used for the enantioselective reduction of ketone intermediates to produce chiral alcohols, which are key precursors for the aporphine skeleton.

Stereoselective Oxidations: Enzymes like monooxygenases could be used for the regioselective and stereoselective hydroxylation of aromatic rings, introducing functional groups that can be further modified.

Carbon-Carbon Bond Formation: Enzymes such as Pictet-Spenglerases can catalyze the key cyclization step to form the tetrahydroisoquinoline core with high stereoselectivity.

O-Methylation: O-methyltransferases could be used for the specific methylation of hydroxyl groups, offering an alternative to chemical methylation methods.

The development of such chemoenzymatic routes would involve identifying and engineering suitable enzymes with the desired activity and substrate specificity. This often requires screening of microbial enzyme libraries or using protein engineering techniques to tailor enzymes for a specific reaction. A hypothetical chemoenzymatic synthesis of O-methylthalmethine could involve the enzymatic synthesis of a key chiral intermediate, which is then converted to the final product through a series of chemical steps. This approach has the potential to provide more efficient, environmentally friendly, and enantiomerically pure routes to O-methylthalmethine and its analogues.

| Enzyme Class | Potential Application in Synthesis | Example Transformation |

| Ketoreductase | Asymmetric reduction of ketones | Ketone to chiral alcohol |

| Monooxygenase | Regio- and stereoselective hydroxylation | Aromatic C-H to C-OH |

| Pictet-Spenglerase | Enantioselective cyclization | Formation of tetrahydroisoquinoline |

| O-Methyltransferase | Regioselective O-methylation | Phenolic -OH to -OCH₃ |

Table 4: Potential Enzymatic Transformations in the Synthesis of O-Methylthalmethine

Structure Activity Relationship Sar Studies

Methodological Frameworks for SAR Analysis of O-Methylthalmethine

Comprehensive SAR analysis of a compound like O-methylthalmethine would typically involve a combination of computational and experimental techniques to elucidate the relationship between its chemical structure and biological activity. While specific studies on O-methylthalmethine are not extensively documented, the methodological frameworks applied to other BBIQ alkaloids are well-established.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is instrumental in predicting the activity of new compounds and optimizing lead structures.

For BBIQ alkaloids, QSAR studies have been employed to understand their diverse pharmacological effects. These models typically correlate physicochemical descriptors (like lipophilicity, electronic properties, and steric parameters) with biological endpoints. For instance, a QSAR analysis of certain alkaloids with a lycoctonine (B1675730) skeleton utilized 3D-descriptors and physicochemical parameters to model their toxicity. nih.gov Such studies have highlighted the importance of properties like the topological polar surface area (TPSA) and the number of carbonyl groups in determining the biological activity. nih.gov

Although a specific QSAR model for O-methylthalmethine has not been reported, a hypothetical study would involve the generation of a dataset of O-methylthalmethine analogs with varying substituents, the calculation of a wide range of molecular descriptors, and the development of a statistically robust model to predict a specific biological activity, such as antimicrobial or cytotoxic effects.

Drug design strategies are broadly categorized as either ligand-based or structure-based. Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the knowledge of molecules that bind to the target to develop a pharmacophore model, which represents the essential steric and electronic features required for bioactivity. dergipark.org.tr

Conversely, structure-based drug design is applicable when the 3D structure of the target protein is available. This approach involves the use of techniques like molecular docking to predict the binding mode and affinity of a ligand to its target.

For BBIQ alkaloids, both approaches have been utilized. For example, a ligand-based pharmacophore model was developed for BBIQ alkaloids acting as calcium channel blockers, identifying key features such as two aromatic ring systems at a specific distance and a basic side chain. lew.ro In another study, structure-based virtual screening and molecular docking were used to identify BBIQ alkaloids from Thai traditional plants as inhibitors of the SARS-CoV-2 3CL protease. nih.gov

A drug design study focused on O-methylthalmethine would likely begin with identifying its biological target. If the target is known, structure-based methods could be used to design more potent analogs. If the target is unknown, a ligand-based approach using O-methylthalmethine and other active BBIQ alkaloids could help in elucidating the necessary pharmacophoric features.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a powerful tool in structure-based drug design for understanding ligand-target interactions at a molecular level. Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time.

While specific molecular docking studies on O-methylthalmethine are not reported, research on other BBIQ alkaloids demonstrates the utility of this technique. For instance, molecular docking and MD simulations were used to investigate the interaction of BBIQ analogs with the active site of the SARS-CoV-2 3CL protease, revealing stable interactions with key amino acid residues. nih.gov

To apply this framework to O-methylthalmethine, a validated 3D structure of its biological target would be required. Docking simulations would then predict its binding pose, and MD simulations would assess the stability of the predicted interactions, providing insights for the rational design of new derivatives with improved activity.

Identification of Pharmacophoric Features Essential for O-Methylthalmethine Bioactivity

A pharmacophore is a set of steric and electronic features in a molecule that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger or block its biological response. dergipark.org.tr The identification of these features is a critical step in drug discovery.

For the BBIQ alkaloid class, several pharmacophoric features have been identified as crucial for their biological activities. A study on BBIQ alkaloids as calcium channel blockers proposed a model with the following key features:

Two aromatic ring systems separated by a specific distance.

A basic side chain.

A 4'-methoxy moiety. lew.ro

Given that O-methylthalmethine is a BBIQ alkaloid, it is plausible that its bioactivity is governed by a similar set of pharmacophoric features. The presence of two benzylisoquinoline units linked by ether bridges, along with its specific pattern of methoxy (B1213986) and hydroxyl substitutions, would contribute to its pharmacophoric profile. The precise arrangement of hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings would define its interaction with biological targets. However, without specific experimental data, the exact pharmacophore for O-methylthalmethine's bioactivity remains to be elucidated.

Effects of Specific Substituent Modifications on Biological Activity Profiles

The biological activity of BBIQ alkaloids is highly dependent on the nature and position of substituents on their core structure. Modifications to these substituents can significantly alter their pharmacological profile.

Studies on various BBIQ alkaloids have demonstrated the impact of such modifications:

N-methylation: The degree of N-methylation can influence activity.

O-methylation and Hydroxyl Groups: The presence and position of methoxy and hydroxyl groups on the aromatic rings are critical for activity. For some BBIQ alkaloids, the presence of free hydroxyl groups is essential for certain biological effects.

Ether Linkages: The number and position of the diaryl ether bridges that form the macrocyclic structure influence the molecule's conformation and, consequently, its interaction with biological targets. A study on BBIQ alkaloids as inducers of C/EBPα showed that the number of connecting bridges influenced both activity and cytotoxicity. nih.gov

For O-methylthalmethine, which possesses methoxy groups, any modification, such as demethylation to the corresponding phenol (B47542) (thalmethine), would be expected to alter its biological activity. researchgate.netepdf.pub The introduction or removal of substituents at various positions on the isoquinoline (B145761) rings would likely impact its potency and selectivity for different biological targets. However, systematic studies on the effects of substituent modifications specifically on the O-methylthalmethine scaffold have not been reported.

Comparative SAR Analysis with Other Bisbenzylisoquinoline Alkaloids

A comparative SAR analysis of O-methylthalmethine with other BBIQ alkaloids can provide valuable insights into the structural requirements for various biological activities. BBIQ alkaloids are a diverse group with a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities. nih.govnih.gov

| Alkaloid | Key Structural Features | Reported Biological Activity | Reference |

| O-Methylthalmethine | Bisbenzylisoquinoline with specific methoxy substitutions | Antimicrobial activity against Mycobacterium smegmatis | nih.gov |

| Tetrandrine | Head-to-head, tail-to-tail linked bisbenzylisoquinoline | Calcium channel blocking, inhibits Ebola virus infection | acs.orglew.ro |

| Pheanthine | Doubly-bridged bisbenzylisoquinoline | Induction of C/EBPα | nih.govnih.gov |

| Isoliensinine | Bisbenzylisoquinoline from Nelumbo nucifera | Inhibition of SARS-CoV-2 3CL protease | nih.gov |

| Fangchinoline | Bisbenzylisoquinoline | Anti-inflammatory effects | nih.govnih.gov |

The SAR of BBIQ alkaloids is complex and often depends on the specific biological target. For instance, in the context of C/EBPα induction, doubly-bridged BBIQ alkaloids showed a good balance of activity and low cytotoxicity, while some triply-bridged compounds were more potent but also more toxic. nih.gov In the case of anti-SARS-CoV-2 activity, the stability of the interaction with the 3CL protease active site was a key determinant of inhibitory potential. nih.gov

O-methylthalmethine shares the core bisbenzylisoquinoline scaffold with these alkaloids. Its specific pattern of methoxylation likely influences its lipophilicity and hydrogen bonding capacity, which in turn would affect its absorption, distribution, metabolism, and excretion (ADME) properties and its affinity for various biological targets. Compared to its parent compound, thalmethine (B14170308), the O-methylation would increase its lipophilicity, potentially altering its cell permeability and interaction with hydrophobic pockets in target proteins. researchgate.netepdf.pub

Mechanistic Investigations of Preclinical Biological Activities

Cellular and Molecular Targets of O-Methylthalmethine and Related Alkaloids

There is no available data from preclinical studies to detail the cellular and molecular targets of O-methylthalmethine. The following subsections, which are based on common mechanisms of related classes of alkaloids, are provided for conceptual context. However, it must be explicitly stated that no studies have been found that investigate these potential mechanisms in relation to O-methylthalmethine.

Interaction with Intracellular Signaling Pathways

No studies have been identified that examine the effects of O-methylthalmethine on intracellular signaling pathways such as the AMP-activated protein kinase (AMPK) or NFκB pathways. For context, other unrelated alkaloids have been shown to modulate these pathways, but this cannot be extrapolated to O-methylthalmethine without direct experimental evidence.

Inhibition of Key Enzymatic Activities

There is no information available in the scientific literature regarding the potential for O-methylthalmethine to inhibit key enzymatic activities. For instance, while some alkaloids are known to target enzymes like DNA topoisomerases, no such activity has been reported for O-methylthalmethine.

Modulation of Microtubule Dynamics and Tubulin Polymerization

The effect of O-methylthalmethine on microtubule dynamics and tubulin polymerization has not been investigated in any published studies. This is a common mechanism for antimitotic agents, but there is no evidence to suggest that O-methylthalmethine functions in this manner.

Investigations using Molecular Beacons for Target Engagement and Gene Expression Profiling

No research has been published that utilizes molecular beacons or other advanced techniques to explore the target engagement or gene expression profiles associated with O-methylthalmethine treatment.

Anti-Tumor and Cytotoxic Properties (in vitro models)

Consistent with the lack of mechanistic data, there are no available reports on the in vitro anti-tumor or cytotoxic properties of O-methylthalmethine.

Inhibition of Proliferation in Cancer Cell Lines

There is no published data on the inhibitory effects of O-methylthalmethine on the proliferation of any cancer cell lines, including but not limited to GSC-3 or 293T cells.

Unraveling the Biological Activities of a Phantom Compound: The Case of "Thalmethine, O-methyl-"

Despite a comprehensive search of scientific literature, the chemical compound specified as "Thalmethine, O-methyl-" remains elusive. No significant data or research publications could be retrieved that specifically identify or characterize a molecule by this name. This suggests that "Thalmethine, O-methyl-" may be a non-standard or incorrect nomenclature, a novel compound not yet described in publicly accessible databases, or a substance with limited to no documented preclinical biological investigation.

The initial request sought to build a detailed scientific article on the mechanistic investigations of the preclinical biological activities of "Thalmethine, O-methyl-". The intended structure focused on its potential to induce programmed cell death (apoptosis), mechanisms of cell cycle arrest, and its anti-infective, immunomodulatory, and anti-inflammatory properties. However, the foundational element—the compound itself—appears to be absent from the scientific record under the provided name.

Scientific literature is replete with studies on compounds that exhibit the biological activities outlined in the request. For instance, numerous natural and synthetic molecules are known to induce apoptosis and cause cell cycle arrest in cancer cells, forming the basis of many chemotherapeutic strategies. Similarly, extensive research has been conducted on a wide array of compounds for their antiviral, antibacterial, antimalarial, and antileishmanial properties. The fields of immunomodulation and anti-inflammatory research are also vast, with countless compounds evaluated for their effects on the immune system.

However, without specific data linked to "Thalmethine, O-methyl-", any discussion of these biological activities would be purely speculative and would not adhere to the strict focus on this particular, and seemingly non-existent, compound. It is crucial in scientific discourse to base information on verifiable and published research to ensure accuracy and avoid the dissemination of misinformation.

Therefore, until "Thalmethine, O-methyl-" can be identified by a standard chemical name, a recognized synonym, or through a specific reference in scientific literature, a detailed article on its biological activities cannot be constructed. The absence of information prevents any scientifically rigorous discussion of its potential mechanisms of action in the areas of programmed cell death, cell cycle regulation, or its effects as an anti-infective or immunomodulatory agent.

Subject: Information regarding "Thalmethine, O-methyl-" is currently unavailable.

We regret to inform you that a comprehensive search of available scientific literature and databases did not yield any specific information regarding the chemical compound "Thalmethine, O-methyl-" and its antioxidative activities. Consequently, we are unable to generate the requested article with the specified outline and content.

The search results did provide information on the antioxidant properties of other methylated compounds, but no data was found for "Thalmethine, O-methyl-" itself. This suggests that the compound may be either highly novel, not widely researched, or potentially referred to under a different nomenclature in existing literature.

Without any research findings, it is not possible to provide a detailed and scientifically accurate article on the "" with a focus on the "Antioxidative Activities" of "Thalmethine, O-methyl-". We are therefore unable to fulfill the request for an article with data tables and detailed research findings as no such data could be located.

Advanced Analytical Methodologies in O Methylthalmethine Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone for the analysis of complex mixtures containing O-methylthalmethine and related alkaloids from their natural source, plants of the Thalictrum genus. The choice of technique is dictated by the physicochemical properties of the analyte and the matrix in which it is found.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile and thermally labile compounds like O-methylthalmethine. The separation is typically achieved on reversed-phase columns, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Detailed Research Findings: In the analysis of Thalictrum alkaloids, gradient elution is often employed to achieve optimal separation of a wide range of compounds with varying polarities. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient programming allows for the efficient elution of both more polar and less polar alkaloids within a single run.

Detection methods are crucial for both qualitative and quantitative analysis.

UV-Vis Detection: Many alkaloids, including O-methylthalmethine, possess chromophores that absorb ultraviolet (UV) light, making UV-Vis detectors a common choice. The detection wavelength is selected based on the absorption maxima of the analyte.

Photodiode Array (PDA) Detection: A PDA detector provides spectral information across a range of wavelengths for each peak, which aids in peak identification and purity assessment.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides high selectivity and sensitivity, allowing for the determination of the molecular weight of the eluting compounds. This is particularly useful for the unambiguous identification of O-methylthalmethine in complex extracts.

A representative HPLC method for the analysis of related Thalictrum alkaloids is summarized in the table below.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | PDA at 280 nm and/or ESI-MS |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While many complex alkaloids like O-methylthalmethine have low volatility, GC can be employed for the analysis of more volatile precursors or degradation products. For non-volatile alkaloids, derivatization to increase their volatility and thermal stability is a common strategy.

Detailed Research Findings: In the context of related organophosphorus compounds, which share some structural similarities with the phosphate (B84403) esters of interest in certain research areas, GC analysis often requires derivatization. Silylation or methylation are common derivatization techniques that replace active hydrogens with less polar and more volatile groups.

GC analysis is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase. Flame Ionization Detection (FID) is a universal detector for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers high selectivity for nitrogen- and phosphorus-containing compounds. For unambiguous identification, coupling GC with a mass spectrometer (GC-MS) is the method of choice.

A typical GC method for the analysis of related derivatized compounds is outlined below.

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then ramp at 10 °C/min to 300 °C (10 min) |

| Detector | Mass Spectrometry (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly well-suited for the separation of chiral compounds and thermally labile molecules.

Detailed Research Findings: The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to HPLC. The polarity of the mobile phase can be easily tuned by adding a polar co-solvent (modifier), such as methanol (B129727), to the supercritical CO2. This makes SFC a versatile technique for the analysis of a wide range of compounds, including alkaloids. SFC is often used for the preparative separation of isomers due to its high resolution and the ease of removing the mobile phase.

For the analysis of organophosphorus compounds, SFC has been shown to be an effective technique, offering advantages in terms of speed and reduced organic solvent consumption.

| Parameter | Condition |

| Column | Chiral or achiral packed column (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol) |

| Gradient | 5-40% Modifier over 10 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Detection | UV at 280 nm and/or MS |

| Column Temperature | 40 °C |

Mass Spectrometry-Based Quantification (LC-MS/MS, GC-MS)

Mass spectrometry, particularly when coupled with a chromatographic separation technique, is a powerful tool for the sensitive and selective quantification of O-methylthalmethine. Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation transitions of the target analyte.

Detailed Research Findings: LC-MS/MS: This is the gold standard for the quantification of low-level analytes in complex matrices. Electrospray ionization (ESI) is the most common ionization technique for polar and high-molecular-weight compounds like O-methylthalmethine, typically forming protonated molecules [M+H]+ in the positive ion mode. In the tandem mass spectrometer, the precursor ion (the [M+H]+ ion of O-methylthalmethine) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides excellent selectivity and sensitivity.

GC-MS: For volatile derivatives of O-methylthalmethine or its related compounds, GC-MS with electron ionization (EI) is widely used. The fragmentation patterns generated by EI are highly reproducible and can be used for structural elucidation and library matching. For quantification, selected ion monitoring (SIM) of characteristic fragment ions is employed to enhance sensitivity and selectivity. The fragmentation of bisbenzylisoquinoline alkaloids often involves cleavage of the benzyl-isoquinoline ether linkages and the isoquinoline (B145761) ring system.

Below is a table of hypothetical MRM transitions for O-methylthalmethine for LC-MS/MS analysis, based on its molecular weight of 622.76 g/mol .

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| O-methylthalmethine | 623.3 | 487.2 | 35 |

| O-methylthalmethine | 623.3 | 192.1 | 45 |

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Detailed Research Findings: For organophosphorus compounds, both ¹H and ³¹P NMR can be utilized for quantitative purposes.

¹H qNMR: This is the most common qNMR technique. A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals is added to the sample at a known concentration. The concentration of O-methylthalmethine can then be calculated by comparing the integral of one of its well-resolved proton signals to the integral of a known signal from the internal standard.

³¹P qNMR: For compounds containing phosphorus, ³¹P qNMR offers a significant advantage. The natural abundance of the ³¹P isotope is 100%, and the spectra are often simpler with a wider chemical shift range, leading to less signal overlap. This makes ³¹P qNMR a highly specific and accurate method for the quantification of organophosphorus compounds.

The key parameters for accurate qNMR measurements include ensuring full relaxation of the nuclei between pulses (by using a sufficiently long relaxation delay, typically 5-7 times the longest T1 relaxation time) and obtaining a good signal-to-noise ratio.

| Parameter | ¹H qNMR | ³¹P qNMR |

| Spectrometer Freq. | ≥ 400 MHz | ≥ 162 MHz |

| Internal Standard | Maleic acid, Dimethyl sulfone | Triphenyl phosphate, Phosphonoacetic acid |

| Solvent | Deuterated solvent (e.g., DMSO-d6, CDCl3) | Deuterated solvent (e.g., DMSO-d6, CDCl3) |

| Relaxation Delay (D1) | > 5 x T1 of analyte and standard | > 5 x T1 of analyte and standard |

| Pulse Angle | 90° | 90° |

| Number of Scans | Sufficient for S/N > 250:1 | Sufficient for S/N > 250:1 |

Chemometric Approaches for Data Analysis and Pattern Recognition

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of O-methylthalmethine research, chemometrics can be applied to complex datasets generated from spectroscopic and chromatographic analyses.

Detailed Research Findings: When analyzing extracts from Thalictrum species, which contain a multitude of related alkaloids, the resulting chromatograms or spectra can be very complex. Chemometric methods can be employed for:

Pattern Recognition and Classification: Techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) can be used to classify samples based on their alkaloid profiles. This can be useful for differentiating between different Thalictrum species, geographical origins, or harvesting times.

Multivariate Calibration: Methods such as Partial Least Squares (PLS) regression can be used to build predictive models that correlate the spectral or chromatographic data with a property of interest, such as the concentration of O-methylthalmethine or the biological activity of the extract. This can allow for rapid screening of new samples without the need for complete separation and quantification of every component.

For instance, the application of PCA to the HPLC-UV data of various Thalictrum extracts could reveal clustering of samples based on their chemical composition, with the loading plots indicating which alkaloids are responsible for the observed separation.

Q & A

Q. What are the key experimental parameters to consider when synthesizing O-methyl-thalmethine?

Q. How should researchers design a study to evaluate the physicochemical properties of O-methyl-thalmethine?

Methodological Answer:

- Prioritize solubility, stability (pH-dependent degradation), and partition coefficient (logP) measurements. Use HPLC or LC-MS for quantitative analysis .

- Incorporate control groups (e.g., unmodified thalmethine) to establish baseline comparisons. Document all protocols in the "Materials and Methods" section with reagent sources and batch numbers .